![molecular formula C21H23N3O2S2 B2926874 3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252889-34-1](/img/structure/B2926874.png)
3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several distinct functional groups, including a 3,4-dihydroquinolin-1(2H)-one, a thieno[3,2-d]pyrimidin-4(3H)-one, and a sulfanyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data or studies on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A variety of synthetic strategies have been employed to create compounds with complex heterocyclic structures, demonstrating the versatility and creativity in organic synthesis. For instance, new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and pyrimidine derivatives have been synthesized, showcasing a range of nucleophilic substitution reactions and the use of versatile precursors for the synthesis of heterocyclic rings containing tetrahydropyrimidothienoisoquinoline moieties (R. Zaki, S. M. Radwan, & A. El-Dean, 2017). Similarly, other research has focused on synthesizing pyrimidine-azitidinone analogues and their antioxidant, antimicrobial, and antitubercular activities, highlighting the potential for biological applications of these compounds (M. Chandrashekaraiah et al., 2014).
Potential Biological Activities
The synthesized compounds are often characterized for their potential biological activities, including antimicrobial, antitubercular, and antioxidant properties. This aspect of research demonstrates the intersection of synthetic organic chemistry with pharmacology, aiming to discover new therapeutic agents. For example, novel piperidinyl thieno tetrahydroisoquinolines were synthesized and examined for antibacterial and antifungal screening, revealing highly promising influences against nominated pathogenic strains (R. Zaki et al., 2021).
Antioxidant Applications
The antioxidant efficiency of synthesized quinolinone derivatives in lubricating greases has been investigated, offering insights into the applications of heterocyclic compounds beyond biological activities, extending to industrial applications (Modather F. Hussein, M. Ismail, & R. El-Adly, 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-butyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-2-3-11-24-20(26)19-16(10-13-27-19)22-21(24)28-14-18(25)23-12-6-8-15-7-4-5-9-17(15)23/h4-5,7,9-10,13H,2-3,6,8,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGXCCDZNQHHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2926791.png)
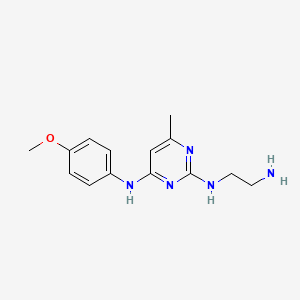
![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B2926793.png)
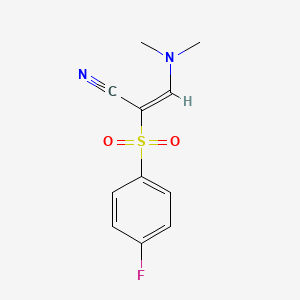

![N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2926796.png)

![4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2926800.png)
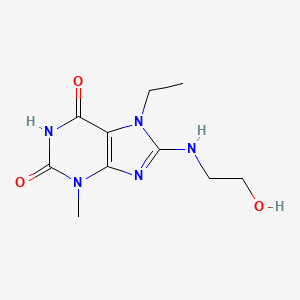
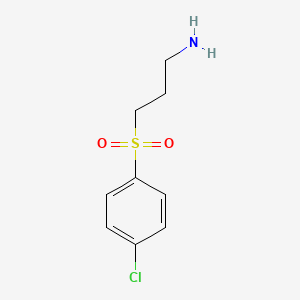
![N-cyclopentyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2926805.png)
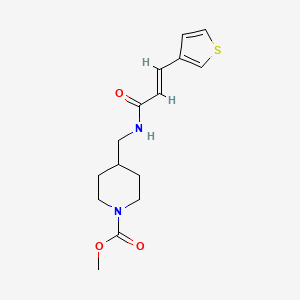
![(1R,5S)-8-((2,5-dimethoxyphenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2926813.png)
![N-Methyl-N-[2-oxo-2-[(5-propan-2-yl-1,3-thiazol-4-yl)amino]ethyl]prop-2-enamide](/img/structure/B2926814.png)
